molecular formula C8H4BrFN2 B1529640 6-Bromo-7-fluoroquinoxaline CAS No. 1210047-55-4

6-Bromo-7-fluoroquinoxaline

Cat. No. B1529640
M. Wt: 227.03 g/mol
InChI Key: ZLMXEQNQJFSIMI-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinoxaline is a chemical compound with the linear formula C8H4BrFN2 . It appears as a solid powder .


Molecular Structure Analysis

The molecular structure of 6-Bromo-7-fluoroquinoxaline is represented by the InChI code 1S/C8H4BrFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H . The molecular weight is 227.04 .


Physical And Chemical Properties Analysis

6-Bromo-7-fluoroquinoxaline is a solid powder with a melting point of 152-154°C . It has a molecular weight of 227.04 .

Scientific Research Applications

Pharmacology: Anticancer and Antibacterial Applications

6-Bromo-7-fluoroquinoxaline is a quinoxaline derivative, a class known for its pharmacological versatility. Quinoxaline derivatives have been utilized in the development of various drugs with anticancer and antibacterial properties . They are integral in synthesizing compounds targeting multiple receptors and microorganisms, offering a broad spectrum of therapeutic applications.

Material Science: Advanced Material Synthesis

In material science, 6-Bromo-7-fluoroquinoxaline can be used as a precursor for synthesizing advanced materials. Its molecular structure allows for the creation of novel polymers and composites with potential applications in electronics, photonics, and nanotechnology .

Chemical Synthesis: Building Blocks for Complex Molecules

This compound serves as a building block in chemical synthesis, particularly in constructing complex organic molecules. Its reactive sites make it suitable for various chemical reactions, leading to the creation of diverse compounds with potential industrial and research applications .

Analytical Chemistry: Chromatography and Spectroscopy

6-Bromo-7-fluoroquinoxaline has applications in analytical chemistry, where it may be used as a standard or reference compound in chromatographic and spectroscopic methods. Its well-defined structure and properties facilitate the accurate analysis of complex mixtures .

Life Sciences: Kinase Inhibitor Research

The compound’s structure is conducive to the development of kinase inhibitors, which are crucial in studying signal transduction pathways in cells. These inhibitors have significant implications in understanding and treating diseases such as cancer .

Chromatography Research: Radiotracer Development

In chromatography research, derivatives of 6-Bromo-7-fluoroquinoxaline, such as 6-bromo-7-[11C]methylpurine, are used as radiotracers in PET scans to measure transport activity of proteins like MRP1 in tissues, aiding in the diagnosis and study of various diseases .

Safety And Hazards

The safety information for 6-Bromo-7-fluoroquinoxaline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXEQNQJFSIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoroquinoxaline

CAS RN

1210047-55-4
Record name 6-bromo-7-fluoroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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